molecular formula C17H13Cl2NO3S B259147 3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid

3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid

Cat. No. B259147
M. Wt: 382.3 g/mol
InChI Key: OMXGENZGYLGXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid is a thiazolidine-4-carboxylic acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid involves the inhibition of various inflammatory mediators such as cytokines, chemokines, and prostaglandins. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are major contributors to various diseases. It has also been shown to induce apoptosis in cancer cells, which is a promising mechanism for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid in lab experiments include its potent anti-inflammatory and antioxidant properties, as well as its potential anticancer activity. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of 3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid. One potential direction is the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Another potential direction is the study of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid involves the reaction of 2-chlorobenzaldehyde and 3-chlorobenzoyl chloride with thiosemicarbazide in the presence of a base. The product is then treated with chloroacetic acid to yield the final product. This method has been optimized for high yield and purity and has been widely used in the synthesis of this compound.

Scientific Research Applications

3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. It has also been studied for its potential anticancer activity, with promising results in preclinical studies.

properties

Product Name

3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid

Molecular Formula

C17H13Cl2NO3S

Molecular Weight

382.3 g/mol

IUPAC Name

3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C17H13Cl2NO3S/c18-11-5-3-4-10(8-11)15(21)20-14(17(22)23)9-24-16(20)12-6-1-2-7-13(12)19/h1-8,14,16H,9H2,(H,22,23)

InChI Key

OMXGENZGYLGXLC-UHFFFAOYSA-N

SMILES

C1C(N(C(S1)C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)Cl)C(=O)O

Canonical SMILES

C1C(N(C(S1)C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)Cl)C(=O)O

Origin of Product

United States

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